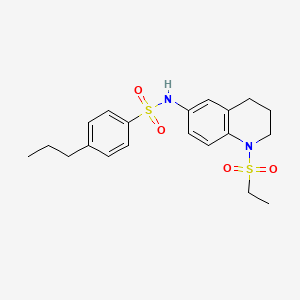

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide

Description

N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethylsulfonyl group at the 1-position and a 4-propylbenzenesulfonamide moiety at the 6-position. This compound is hypothesized to exhibit pharmacological activity in kinase inhibition or enzyme modulation, based on structural parallels with patented sulfonamide derivatives .

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-3-6-16-8-11-19(12-9-16)28(25,26)21-18-10-13-20-17(15-18)7-5-14-22(20)27(23,24)4-2/h8-13,15,21H,3-7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUQNIOUDPWSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the strategic construction of its key structural motifs, often beginning with commercially available starting materials. One common method includes:

Formation of Tetrahydroquinoline Core: : The 1,2,3,4-tetrahydroquinoline core can be synthesized through a Povarov reaction, where aniline and aldehyde are condensed in the presence of a dienophile under acidic conditions.

Introduction of Ethylsulfonyl Group: : The ethylsulfonyl moiety can be introduced via sulfonation, involving the reaction of the tetrahydroquinoline intermediate with ethylsulfonyl chloride in the presence of a base like pyridine.

Attachment of Propylbenzenesulfonamide: : The final step often involves the coupling of the intermediate with 4-propylbenzenesulfonamide using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods: For industrial-scale production, these synthetic routes are typically optimized for efficiency and yield. Automated flow reactors might be utilized to ensure precise control over reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxide or sulfone derivatives.

Reduction: : Reduction can lead to the removal of the sulfonyl group or the reduction of the quinoline ring.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzene ring and the quinoline moiety.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Reagents like halides, nitrates, and organolithium compounds in the presence of catalysts or under specific pH conditions.

Major Products: The products vary based on the reactions but typically include sulfone derivatives (oxidation), dihydroquinoline analogs (reduction), and various substituted sulfonamides (substitution).

Scientific Research Applications

In Chemistry

Used as a precursor in the synthesis of other complex organic molecules.

Serves as a model compound for studying sulfonamide reactivity and stability.

In Biology and Medicine

Its sulfonamide group makes it a potential candidate in designing drugs for various diseases due to its antimicrobial and anti-inflammatory properties.

Research into its potential as a scaffold for developing enzyme inhibitors.

In Industry

Employed in the development of catalysts for chemical reactions.

Its derivatives are used in the manufacturing of dyes and polymers.

Mechanism of Action

Molecular Targets and Pathways: The compound's biological activity is primarily due to its sulfonamide group, which can inhibit enzyme activity by mimicking the structure of natural enzyme substrates. This inhibition is often reversible and competitive, affecting various biochemical pathways essential for the survival and proliferation of pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs are primarily derived from tetrahydroquinoline and benzenesulfonamide frameworks. Key comparisons include:

Table 1: Structural and Pharmacological Comparisons

Key Findings

- Substituent Impact on Solubility : The ethylsulfonyl group in the target compound likely improves aqueous solubility compared to Example 1’s carboxylic acid group, which may reduce bioavailability due to ionization . However, the propyl chain on the benzene ring increases lipophilicity relative to unsubstituted benzenesulfonamides, balancing solubility and membrane permeability .

- Pharmacological Specificity: Example 1’s benzothiazole-thiazole scaffold demonstrates high selectivity for JAK2 kinase, whereas the target compound’s simpler sulfonamide-tetrahydroquinoline structure may offer broader kinase interaction profiles .

- Synthetic Complexity : The target compound is less synthetically complex than Example 24, which incorporates adamantyl and pyrido-pyridazine moieties. This simplicity may enhance scalability for preclinical studies .

Q & A

Q. What are the standard synthetic pathways for N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic conditions.

- Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the ethylsulfonyl group.

- Step 3 : Coupling with 4-propylbenzenesulfonamide via nucleophilic substitution or amide bond formation, depending on the reactive intermediates. Purification is achieved through column chromatography, and yields are optimized by controlling reaction pH and temperature .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- 1H/13C NMR : To confirm the tetrahydroquinoline scaffold and substituent positions (e.g., ethylsulfonyl and propylbenzene groups).

- Mass Spectrometry (ESI-MS) : For molecular weight verification (422.56 g/mol) and purity assessment.

- IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

- Enzyme Inhibition : Potent activity against nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS) in Baculovirus-infected Sf9 cells, with IC₅₀ values determined via radioactive assays .

- Antimicrobial Potential : Structural analogs exhibit activity against Gram-positive bacteria, attributed to sulfonamide interactions with bacterial dihydropteroate synthase .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its enzyme inhibition kinetics?

- Assay Design : Use recombinant human NOS isoforms expressed in Sf9 cells. Measure NO production via Griess reagent or fluorometric probes.

- Kinetic Parameters : Determine (inhibition constant) and mode of inhibition (competitive/uncompetitive) using Lineweaver-Burk plots.

- Control Experiments : Include reference inhibitors (e.g., L-NAME for NOS) to validate assay specificity .

Q. How can contradictory biological data across studies be resolved?

Contradictions in potency or selectivity may arise from:

- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, cofactors).

- Structural Analogs : Subtle substituent changes (e.g., fluorine vs. chlorine in the benzene ring) can alter binding affinities.

- Resolution Strategy : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional inhibition) .

Q. What structure-activity relationship (SAR) insights guide optimization of this compound?

- Sulfonamide Modifications : Replacing ethylsulfonyl with bulkier groups (e.g., propane-sulfonyl) enhances metabolic stability but may reduce solubility.

- Propyl Chain Effects : Longer alkyl chains (e.g., butyl) improve lipophilicity and membrane permeability but increase off-target interactions.

- Aromatic Substitutents : Fluorine or chlorine at the para position enhances target binding via hydrophobic interactions .

Q. What mechanistic studies are critical to understanding its pharmacological profile?

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., NOS) to identify binding motifs.

- Molecular Dynamics Simulations : Predict conformational stability and ligand-receptor interactions.

- Metabolic Profiling : Use LC-MS to identify major metabolites and assess CYP450-mediated oxidation pathways .

Q. How can solubility and formulation challenges be addressed in preclinical studies?

- Co-solvents : Use DMSO/PEG mixtures for in vitro assays.

- Nanoparticle Encapsulation : Improve bioavailability for in vivo models.

- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility .

Q. What strategies optimize drug-likeness while retaining activity?

Q. How can synergistic effects with other therapeutics be explored?

- Combination Screens : Test with standard antimicrobials (e.g., β-lactams) or anticancer agents (e.g., cisplatin) in checkerboard assays.

- Pathway Analysis : Use transcriptomics/proteomics to identify co-targeted pathways (e.g., NF-κB or MAPK signaling) .

Methodological Notes

- Data Tables : Include HPLC purity (>95%), IC₅₀ values, and spectroscopic peaks in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.